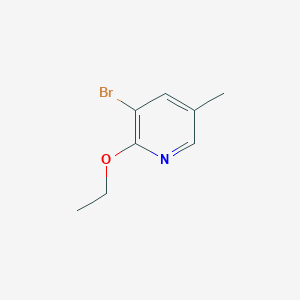

3-Bromo-2-ethoxy-5-methylpyridine

Overview

Description

3-Bromo-2-ethoxy-5-methylpyridine is a chemical compound with the molecular formula C8H10BrNO and a molecular weight of 216.08 . It is used in laboratory settings .

Synthesis Analysis

The synthesis of similar compounds often involves palladium-catalyzed Suzuki cross-coupling reactions . For instance, 3-Bromo-5-methoxy-2-methylpyridine can be synthesized from 3,5-Dibromopyridine and Methanol .Molecular Structure Analysis

The molecular structure of similar compounds like 3-bromo-2-Hydroxypyridine has been optimized using methods such as DFT and HF . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .Chemical Reactions Analysis

Suzuki–Miyaura coupling is a common reaction involving organoboron compounds . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .Physical And Chemical Properties Analysis

The boiling point of 3-Bromo-2-ethoxy-5-methylpyridine is predicted to be 242.1±35.0 °C, and its density is predicted to be 1.388±0.06 g/cm3 . Its pKa is predicted to be 2.57±0.10 .Scientific Research Applications

Synthesis of p38α Mitogen Activated Protein Kinase Inhibitors

“3-Bromo-2-ethoxy-5-methylpyridine” can be used in the synthesis of p38α mitogen activated protein kinase inhibitors . These inhibitors are important in the treatment of cytokine-driven diseases like rheumatoid arthritis or psoriasis . They also play a significant role in the pathogenesis of neurodegenerative diseases like Parkinson’s disease, Alzheimer’s disease, or multiple sclerosis .

Role in Molecular Structure and Spectral Analysis

The molecular structure of “3-Bromo-2-ethoxy-5-methylpyridine” has been optimized using both DFT and HF methods . The molecular electrostatic potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory . This compound’s UV–visible spectrum was calculated in gas phase and for different solvents .

Molecular Docking Studies

“3-Bromo-2-ethoxy-5-methylpyridine” has been studied for its potential as a bromodomain inhibitor . Bromodomains are protein domains that recognize methylated lysine residues on histone tails, which is a key factor in the reading of epigenetic marks.

Physicochemical Studies

Physicochemical properties of “3-Bromo-2-ethoxy-5-methylpyridine” have been studied . The thermodynamic functions have been reported with the help of spectroscopic data using statistical methods revealing the correlations between these functions and temperature .

Non-covalent Interactions

The non-covalent interactions of “3-Bromo-2-ethoxy-5-methylpyridine” have been described using the reduced density gradient (RDG) analysis . This analysis is important in understanding the behavior of the molecule in different environments.

Frontier Orbital Analysis

The HOMO (highest occupied molecular orbital) and LUMO (lowest unoccupied molecular orbital) of “3-Bromo-2-ethoxy-5-methylpyridine” have been simulated . This analysis is crucial in understanding the reactivity and kinetic stability of the molecule.

Safety And Hazards

While specific safety data for 3-Bromo-2-ethoxy-5-methylpyridine is not available, similar compounds are considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). They may cause skin irritation, serious eye irritation, and respiratory irritation. They may also be harmful if swallowed, in contact with skin, or if inhaled .

Future Directions

Future research could focus on the development of more efficient synthesis methods and the exploration of new reactions involving this compound. For instance, the Suzuki–Miyaura coupling reaction has been widely applied in the field of organic synthesis . Further studies could also explore the potential applications of this compound in various industries.

properties

IUPAC Name |

3-bromo-2-ethoxy-5-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO/c1-3-11-8-7(9)4-6(2)5-10-8/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZWWAXJNZMPWRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=N1)C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30626651 | |

| Record name | 3-Bromo-2-ethoxy-5-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30626651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Bromo-2-ethoxy-5-methylpyridine | |

CAS RN |

760207-82-7 | |

| Record name | 3-Bromo-2-ethoxy-5-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30626651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Boc-1,4,5,7-tetrahydropyrazolo[3,4-c]pyridine-3-carboxylic acid](/img/structure/B1291410.png)

![7-Benzyl-1,3,7-triazaspiro[4.4]nonane-2,4-dione](/img/structure/B1291420.png)

![[4-(Aminomethyl)oxan-4-yl]methanol](/img/structure/B1291429.png)

![1H-Pyrrolo[2,3-b]pyridine-4-carboxylic acid](/img/structure/B1291433.png)